molecular formula C12H13N3O2 B1312156 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole CAS No. 123320-59-2

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Cat. No.: B1312156
CAS No.: 123320-59-2
M. Wt: 231.25 g/mol
InChI Key: HPXFONXFOUFRTP-UHFFFAOYSA-N
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Description

2-Isopropyl-1-(4-nitrophenyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with an isopropyl group at the second position and a 4-nitrophenyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole typically involves the reaction of 4-nitroaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired imidazole derivative. The reaction conditions often include refluxing the mixture in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1-(4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

2-Isopropyl-1-(4-nitrophenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also bind to metal ions, affecting enzymatic activities and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitrophenyl)-2-methylimidazole
  • 1-Phenyl-2-methyl-4-nitroimidazole
  • 1-(4-Nitrophenyl)-2-ethylimidazole

Uniqueness

2-Isopropyl-1-(4-nitrophenyl)-1H-imidazole is unique due to the presence of both an isopropyl group and a nitrophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-nitrophenyl)-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9(2)12-13-7-8-14(12)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXFONXFOUFRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235725
Record name 2-(1-Methylethyl)-1-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123320-59-2
Record name 2-(1-Methylethyl)-1-(4-nitrophenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123320-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylethyl)-1-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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